molecular formula C11H13NO3 B2814346 ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 119647-73-3

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B2814346
CAS No.: 119647-73-3
M. Wt: 207.229
InChI Key: FRUNPDDVIUSYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a bicyclic indole derivative with a partially saturated six-membered ring. Its molecular formula is C₁₁H₁₃NO₃, and it has a molecular weight of 207.23 g/mol . The compound features an ethyl ester group at position 2 and a ketone moiety at position 7 of the indole scaffold. It is commonly supplied at ≥95% purity for industrial and scientific applications, including organic synthesis and pharmaceutical research . Storage recommendations specify sealing the compound in dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h6,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUNPDDVIUSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119647-73-3
Record name ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the construction of the indole ring system followed by functionalization. One common method is the Nenitzescu indole synthesis, which involves the reaction of an aniline derivative with a β-keto ester in the presence of a Lewis acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the compound’s structure .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Purity Key Applications/Notes
This compound C₁₁H₁₃NO₃ 207.23 7-oxo, 4,5,6,7-tetrahydro, ethyl ester ≥95% Intermediate in organic synthesis
Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate C₁₁H₁₂BrNO₃ 286.13 3-bromo, 7-oxo, 4,5,6,7-tetrahydro ≥95% Brominated derivative; enhanced reactivity
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.24 5-methoxy, aromatic indole >97% Methoxy group alters electronic properties
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 209.63 7-chloro, 3-methyl, carboxylic acid 100% Potential antimicrobial applications
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole C₂₀H₁₉NO₅ 353.37 Polycyclic, ethoxycarbonyl, acetoxy - Complex synthesis; limited applications

Reactivity and Functional Group Impact

  • Ketone vs.
  • Bromination : The brominated analogue (ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate) exhibits higher molecular weight and reactivity due to the electron-withdrawing bromine atom, making it suitable for cross-coupling reactions .
  • Methoxy Substitution : Ethyl 5-methoxyindole-2-carboxylate’s methoxy group increases electron density on the indole ring, altering its UV/Vis absorption and reactivity in electrophilic substitutions .

Biological Activity

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 119647-73-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Structure : The compound features a tetrahydroindole structure with a keto and carboxylate functional group, which is essential for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : The compound has shown potential as a radical scavenger, which may help in reducing oxidative stress in cells.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Some derivatives of indole compounds have been reported to exhibit neuroprotective properties by modulating neurotransmitter systems.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MDA-MB-231 (Breast Cancer)10.0
HCT116 (Colon Cancer)15.0

These findings indicate a promising profile for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound derivatives. One study highlighted the synthesis of several analogs and their subsequent testing for biological activity:

  • Study on Derivatives : A series of derivatives were synthesized and screened for anticancer activity. Among them, one derivative exhibited an IC50 value of 8 µM against the A549 cell line.
  • Neuroprotective Evaluation : Another study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results showed significant reduction in cell death compared to controls.

Q & A

Q. What are the standard synthetic routes for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how is purity ensured?

The compound is typically synthesized via Fischer indole synthesis or multi-step cyclization reactions. Key steps include:

  • Condensation of phenylhydrazine with cyclic ketones (e.g., tetrahydro-4H-pyran-4-one) under acidic conditions to form the indole core.
  • Esterification of the carboxyl group using ethanol under reflux with catalytic sulfuric acid .
    Purification involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : Assignments focus on the indole NH proton (δ 10.2–11.5 ppm), ester carbonyl (δ 165–170 ppm), and tetrahydro ring protons (δ 1.8–2.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 207.23 [M+H]+ confirms the molecular formula (C11H13NO3) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and NH (~3200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Sealed containers at 2–8°C in dry conditions to prevent hydrolysis of the ester group .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H317 (skin sensitization) risks. Work under fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., ester hydrolysis) compared to batch methods .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, achieving yields >80% .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low temperatures (–20°C) stabilize reactive intermediates .

Q. How do substituents on the indole core influence biological activity?

Substituent Position Effect on Bioactivity Reference
Bromine (Br)C3↑ Lipophilicity → enhanced blood-brain barrier penetration
Formyl (CHO)C5↑ Electrophilicity → covalent binding to cysteine residues in enzymes
Methyl (CH3)C3/C6Steric hindrance → reduced off-target interactions

Q. How can contradictory data on enzyme inhibition be resolved?

  • Comparative Assays : Use standardized enzymatic assays (e.g., fluorescence-based kinase inhibition) with controls for pH, ionic strength, and ATP concentration .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding modes (e.g., indole core interactions with kinase ATP-binding pockets) .
  • Statistical Validation : Apply multivariate analysis (PCA) to isolate variables (e.g., substituent electronegativity vs. IC50 values) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., C2 ester carbonyl) prone to nucleophilic attack .
  • MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

Q. How can degradation products be analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h.
  • LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) and oxidation byproducts (e.g., 7-hydroxy derivatives) using a QTOF mass spectrometer .

Contradiction Resolution & Methodological Gaps

Q. Why do some studies report anti-inflammatory activity while others show neuroprotective effects?

  • Target Selectivity : The compound may interact with COX-2 (anti-inflammatory) at low concentrations (IC50 ~10 µM) and NMDA receptors (neuroprotective) at higher doses (>50 µM) .
  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 macrophages vs. SH-SY5Y neurons) and endpoint measurements (e.g., TNF-α vs. caspase-3) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to resist esterase cleavage .
  • Isotope Labeling : Synthesize 13C-labeled analogs for tracking metabolic pathways via PET imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.